molecular formula C8H10O B1663972 3-Methylanisole CAS No. 100-84-5

3-Methylanisole

Cat. No.: B1663972
CAS No.: 100-84-5
M. Wt: 122.16 g/mol
InChI Key: OSIGJGFTADMDOB-UHFFFAOYSA-N
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Description

3-Methylanisole (CAS No. 100-84-5), also known as m-methoxytoluene or 1-methoxy-3-methylbenzene, is an aromatic ether with the molecular formula C₈H₁₀O. It is a colorless to pale yellow liquid with a characteristic sweet, phenolic odor. This compound is naturally produced by fungi such as Penicillium expansum and has been identified as a bioactive volatile organic compound (VOC) with insect-repellent properties, particularly against the pine weevil (Hylobius abietis) . Its production in fungal cultures is influenced by nutrient conditions, with optimal yields observed on pine bark medium supplemented with yeast extract .

This compound’s structure features a methoxy group (-OCH₃) and a methyl group (-CH₃) in the meta position on a benzene ring, which significantly impacts its reactivity and applications in organic synthesis. For example, it serves as a precursor in the preparation of tricarbonyl chromium complexes for site-selective C–H activation reactions .

Preparation Methods

O-Methylation of 3-Methylphenol

The O-methylation of 3-methylphenol (m-cresol) represents the most direct route to 3-methylanisole. This method leverages the nucleophilic substitution of the phenolic hydroxyl group with a methylating agent in the presence of a base.

Reaction Mechanism and Reagents

The reaction proceeds via deprotonation of m-cresol by a strong base (e.g., sodium hydroxide or potassium hydroxide) to form the phenoxide ion, which subsequently undergoes alkylation with a methylating agent such as methyl iodide, dimethyl sulfate, or methyl chloride. The general reaction is:

$$
\text{3-Methylphenol} + \text{CH}_3\text{X} \xrightarrow{\text{Base}} \text{this compound} + \text{HX}
$$

Key variables :

  • Methylating agent : Methyl iodide offers high reactivity but is cost-prohibitive for large-scale applications. Methyl chloride, though less reactive, is economically favorable and aligns with industrial sustainability goals.
  • Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) enhance reaction rates by stabilizing the phenoxide intermediate.
  • Temperature : Reactions typically occur at 80–120°C to overcome kinetic barriers while minimizing side reactions.

Industrial-Scale Optimization

Recent patents highlight the use of methyl chloride in continuous-flow reactors to improve selectivity and yield. For example, a 2025 study demonstrated that reacting m-cresol with methyl chloride (1:1.2 molar ratio) in DMSO at 100°C for 12 hours achieved a 94% yield of this compound. By contrast, batch processes under similar conditions yielded 85–89% due to thermal degradation.

Table 1: Comparison of Methylating Agents for this compound Synthesis

Methylating Agent Solvent Temperature (°C) Time (h) Yield (%)
Methyl iodide Acetone 80 6 92
Dimethyl sulfate DMF 100 8 88
Methyl chloride DMSO 100 12 94

Nucleophilic Aromatic Substitution of 3-Chlorotoluene

Nucleophilic aromatic substitution (NAS) provides an alternative pathway using 3-chlorotoluene as the starting material. This method is advantageous when m-cresol is less accessible or cost-prohibitive.

Reaction Design and Conditions

The substitution of chlorine in 3-chlorotoluene with a methoxy group requires activation of the aromatic ring. The methyl group at the meta position weakly activates the ring, necessitating harsh conditions. Sodium methoxide in DMSO at elevated temperatures (90–100°C) facilitates the displacement, as demonstrated in a 2021 patent:

$$
\text{3-Chlorotoluene} + \text{NaOCH}_3 \xrightarrow{\text{DMSO, 100°C}} \text{this compound} + \text{NaCl}
$$

Critical factors :

  • Solvent : DMSO’s high polarity stabilizes the transition state and solubilizes sodium methoxide.
  • Molar ratio : A 1:8 molar ratio of 3-chlorotoluene to sodium methoxide ensures complete conversion.
  • Reaction time : Prolonged heating (12–15 hours) compensates for the moderate reactivity of the chloroarene.

Scalability and Byproduct Management

Kilogram-scale syntheses (e.g., 2 kg of 3-chlorotoluene) in DMSO achieved 81% yield after 15 hours, with the primary byproduct being unreacted starting material. Post-reaction processing involves quenching in ice-water, extraction with dichloromethane, and distillation to isolate this compound. Notably, DMSO’s high boiling point (189°C) simplifies solvent recovery via vacuum distillation.

Emerging Methodologies and Innovations

Continuous-Flow Microreactor Systems

Recent advancements in microreactor technology enable rapid, homogeneous mixing and precise temperature control. A 2020 study reported a 99% conversion of m-cresol to this compound within 10 minutes using a modular microreactor system. This approach reduces energy consumption and byproduct formation compared to batch reactors.

Catalytic Methylation

Heterogeneous catalysts, such as zeolites loaded with potassium carbonate, have shown promise in promoting methylation while minimizing waste. For instance, a fixed-bed reactor with K₂CO₃/zeolite achieved 91% yield at 150°C using methyl chloride, eliminating the need for stoichiometric bases.

Chemical Reactions Analysis

Types of Reactions: 3-Methylanisole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, favoring reactions at the ortho and para positions relative to the methoxy group.

    Oxidation: The methyl group can be oxidized to form .

    Reduction: The compound can be reduced to form .

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include (for bromination) and (for nitration).

    Oxidation: Reagents such as or are used.

    Reduction: Catalytic hydrogenation using is a typical method.

Major Products:

    Bromination: 3-Bromo-3-methylanisole

    Nitration: 3-Nitro-3-methylanisole

    Oxidation: 3-Methoxybenzoic acid

    Reduction: 3-Methylanisyl alcohol

Scientific Research Applications

Fuel Additive

3-Methylanisole is recognized as a promising fuel oxygenate that can enhance the octane rating of gasoline. Its production via biological methods has been explored to create sustainable fuel alternatives. A study demonstrated the fermentation of cellulosic sugars to produce 3-MA, achieving titers of up to 200 mg/L through extractive fermentation techniques .

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various chemicals:

  • Dyes and Pigments : Utilized in the production of synthetic dyes.
  • Pharmaceuticals : Acts as a precursor in drug synthesis.
  • Fragrances : Employed in the formulation of perfumes due to its floral odor profile.
  • Photo Initiators : Used in photopolymerization processes for coatings and inks .

Biotechnological Applications

Recent research highlights the biotechnological potential of 3-MA in microbial processes. For instance, yeast strains have been genetically modified to convert toxic intermediates into 3-MA, thereby enabling higher production levels while mitigating toxicity issues . This approach not only enhances yield but also promotes sustainable practices in chemical manufacturing.

Case Study 1: Biological Production via Fermentation

A collaborative study by researchers at Lawrence Berkeley National Laboratory focused on scaling up the biological production of this compound using engineered yeast strains. The study reported successful extraction methods for capturing volatile compounds from fermentation off-gases, demonstrating the feasibility of producing this compound under industrial conditions .

ParameterValue
Titer (m-cresol)2.13 g/L
Titer (3-MA)200 mg/L
MethodExtractive fermentation

Case Study 2: Synthesis and Functionalization

Research has shown that methylation and glycosylation strategies can significantly enhance the production of 3-methylphenol (m-cresol), which can be converted into this compound. By employing specific enzymes from plant sources, researchers achieved notable increases in product titers, showcasing innovative methods for optimizing bioproduction pathways .

Mechanism of Action

The mechanism of action of 3-Methylanisole in biological systems involves its interaction with olfactory receptors in the nose, creating a pleasant aroma. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophilic aromatic substitution reactions. This property is utilized in various synthetic applications to introduce different functional groups onto the benzene ring.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-methylanisole, focusing on their properties, applications, and biological activities:

Compound Structure CAS No. Key Properties Applications/Biological Activity
This compound m-methoxytoluene 100-84-5 Boiling point: 204–210°C; Density: 1.04 g/mL; Insect-repellent (male pine weevils) Fungal VOC for pest control ; Used in C–H activation chemistry
2-Methylanisole o-methoxytoluene 578-58-5 Boiling point: 195–197°C; Density: 1.05 g/mL Studied for rotational spectroscopy in gas phase ; Less bioactive in insect repellency studies
4-Methylanisole p-methoxytoluene 104-93-8 Boiling point: 197°C; Density: 1.02 g/mL Intermediate in agrochemical synthesis; No significant insect-repellent activity reported
Styrene Vinylbenzene 100-42-5 Boiling point: 145°C; Density: 0.91 g/mL Co-produced with this compound by P. expansum; Repels both male and female pine weevils

Research Findings and Data Tables

Table 1. Fungal VOC Production by Penicillium expansum

Medium Styrene Yield (μg/g) This compound Yield (μg/g)
Weevil frass (WF) 15.2 ± 1.8 32.4 ± 3.1
Grated pine bark (GPB) 20.1 ± 2.3 45.6 ± 4.2
Yeast extract (YE) 12.7 ± 1.5 28.9 ± 2.7

Table 2. Pine Weevil Repellency (Multi-Choice Arena Tests)

Treatment Female Attraction Reduction (%) Male Attraction Reduction (%)
Styrene + pine twigs 50–60% 55–65%
This compound + pine twigs Not significant 63%
Styrene alone No effect No effect

Biological Activity

3-Methylanisole, also known as m-methylanisole or 3-methoxytoluene, is an aromatic compound with the molecular formula C8_8H10_{10}O. It is characterized by a methoxy group (-OCH3_3) and a methyl group (-CH3_3) attached to a benzene ring. This compound has garnered interest in various fields, including organic chemistry, pharmacology, and environmental science, due to its unique biological activities and potential applications.

  • Molecular Weight : 138.17 g/mol
  • Boiling Point : Approximately 194 °C
  • Solubility : Soluble in organic solvents like ethanol and ether but less soluble in water.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted on the efficacy of several aromatic compounds found that this compound demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing moderate activity against Gram-negative bacteria like Escherichia coli .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli8

Cytotoxicity and Anticancer Activity

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. One notable study reported that it induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways, suggesting its potential as an anticancer agent . The compound's mechanism appears to involve oxidative stress induction, leading to cell cycle arrest.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54935

Enzymatic Interactions

This compound has been investigated for its interactions with various enzymes. It acts as a substrate for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the metabolism of other drugs, potentially leading to altered pharmacokinetics .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, researchers tested the antimicrobial properties of this compound against a panel of pathogens. The results demonstrated its effectiveness as a natural preservative in food products, highlighting its potential application in food safety .
  • Case Study on Cancer Cell Lines : A series of experiments were conducted to assess the cytotoxic effects of this compound on breast cancer cells. The findings indicated that the compound not only inhibited cell growth but also triggered apoptosis through mitochondrial pathways, suggesting its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for producing 3-Methylanisole in high purity for laboratory studies?

  • Methodological Answer : The synthesis of this compound can be optimized using transition metal complexes. For instance, reacting this compound with Cr(CO)₆ under inert conditions yields this compound tricarbonyl chromium complexes with 83% efficiency. Recrystallization from cold hexane ensures high purity . Researchers should monitor reaction progress via IR spectroscopy (e.g., characteristic peaks at 2971 cm⁻¹ for C-H stretching) and confirm purity through melting point analysis (75–77°C) and HRMS .

Q. How can microwave spectroscopy and computational methods resolve conformational ambiguities in this compound?

  • Methodological Answer : Microwave spectroscopy (2–26.5 GHz range) coupled with quantum chemical calculations (e.g., DFT) identifies cis and trans conformers based on methoxy group orientation relative to the methyl substituent. Splitting patterns from internal methyl rotation (e.g., V3 barriers: 55.77 cm⁻¹ for cis, 36.63 cm⁻¹ for trans) are analyzed using programs like aixPAM or XIAM. Researchers should compare torsional barriers with o- and p-methylanisole derivatives to validate models .

Q. What are the current gaps in toxicological data for this compound, and how can they be addressed experimentally?

  • Methodological Answer : Existing safety data sheets indicate insufficient data on reproductive toxicity, organ toxicity, and carcinogenicity (IARC class: non-carcinogenic). To address this, researchers should design tiered studies:

  • In vitro assays : Cytotoxicity screening (e.g., MTT assays on human cell lines).
  • In vivo models : Subchronic exposure studies in rodents (28–90 days) to assess organ-specific effects.
  • Environmental toxicity : Evaluate biodegradation pathways using OECD 301/302 guidelines. Reference RTECS code BZ8778000 for historical data .

Advanced Research Questions

Q. How do contradictions in literature data on this compound’s reactivity in C–H activation reactions arise, and how can they be systematically resolved?

  • Methodological Answer : Discrepancies in regioselectivity (e.g., ortho vs. meta substitution) may stem from solvent polarity, catalyst choice, or competing π-complexation pathways. Researchers should:

  • Perform systematic meta-analyses of reaction conditions (e.g., Cr(CO)₆ vs. Pd catalysts).
  • Use computational tools (e.g., DFT) to compare transition states and activation energies.
  • Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized substrates) .

Q. What role does this compound play in ecological interactions, particularly as a volatile organic compound (VOC) in insect behavior modulation?

  • Methodological Answer : this compound, produced by Penicillium expansum in pine weevil frass, reduces insect attraction via olfactory disruption. To study this:

  • GC-MS analysis : Quantify VOC profiles under varying nutrient conditions (e.g., pine bark + yeast extract enhances styrene/3-Methylanisole ratios).
  • Behavioral assays : Multi-choice arena tests show this compound reduces male Hylobius abietis attraction to Scots pine by 40–60%. Researchers should pair bioassays with electrophysiology (EAG) to map receptor responses .

Q. How can computational models improve predictions of this compound’s physicochemical properties and reactivity?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Predict solubility parameters (e.g., in ethanol/water mixtures) using force fields like OPLS-AA.
  • QSPR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with boiling points or partition coefficients (logP).
  • Reactivity grids : Map electrophilic/nucleophilic sites using Fukui indices derived from DFT calculations. Validate with experimental IR/Raman spectra .

Q. Methodological Notes for Data Interpretation

  • Contradiction Analysis : Use iterative qualitative frameworks (e.g., TRIZ) to prioritize conflicting data (e.g., toxicity vs. reactivity studies) and identify principal contradictions (e.g., solvent effects vs. catalyst activity) .
  • Experimental Design : For reproducibility, include detailed protocols for sample preparation (e.g., SPME for VOC collection) and specify buffer systems/concentrations in supplementary materials .

Properties

IUPAC Name

1-methoxy-3-methylbenzene
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InChI

InChI=1S/C8H10O/c1-7-4-3-5-8(6-7)9-2/h3-6H,1-2H3
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InChI Key

OSIGJGFTADMDOB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O
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DSSTOX Substance ID

DTXSID2051500
Record name 3-Methylanisole
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Molecular Weight

122.16 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
Record name 3-Methylanisole
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Vapor Pressure

1.5 [mmHg]
Record name 3-Methylanisole
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CAS No.

100-84-5
Record name 3-Methylanisole
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Record name 1-Methoxy-3-methylbenzene
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Record name 1-METHOXY-3-METHYLBENZENE
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Synthesis routes and methods

Procedure details

After the flask was heated at a temperature of 110° C. during stirring in order to disperse the catalysts, 1,3-butadiene was fed for 6 hours at a flow rate of 0.3 mol/hour in order to promote the addition reaction. After the completion of the reaction, water was added to deactivate and separate the catalysts. The thus obtained reaction mixture was analyzed by gas chromatography. The results indicated that 5-(3-methoxyphenyl)-2-pentene was produced at 79% yield with respect to the consumed m-methoxytoluene.
Quantity
0 (± 1) mol
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Reaction Step One
Name
5-(3-methoxyphenyl)-2-pentene
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Reaction Step Two
Name
Quantity
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Reaction Step Three
Yield
79%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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